Elacestrant dihydrochloride functions by competitively binding to estrogen receptors (ERs), alpha and beta subtypes, thereby preventing the binding of endogenous estrogen. This blockade disrupts estrogen-mediated signaling pathways essential for the proliferation and survival of ER-positive breast cancer cells. Unlike some other selective estrogen receptor modulators (SERMs), Elacestrant dihydrochloride exhibits minimal agonist activity, resulting in a purely antagonistic effect. []
Studies have shown that Elacestrant dihydrochloride can also downregulate the expression of ER and ER-dependent genes, further hindering the growth of ER-positive breast cancer cells. Additionally, it may exert anti-tumor effects by modulating other signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. []
Preclinical studies conducted in cell lines and animal models of ER-positive breast cancer have demonstrated promising results for Elacestrant dihydrochloride. The drug has shown significant antitumor activity, inhibiting tumor growth and inducing tumor regression. [] These findings suggest that Elacestrant dihydrochloride has the potential to be an effective therapeutic agent for ER-positive breast cancer.
Elacestrant dihydrochloride is a selective estrogen receptor degrader, specifically targeting the estrogen receptor-alpha. Its chemical structure is defined as (6R)-6-(2-(N-(4-(2-(ethylamino)ethyl)benzyl)-N-ethylamino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride, with a molecular formula of C30H40Cl2N2O2 and a molecular weight of approximately 531.56 g/mol . This compound is a white to off-white solid that is freely soluble in dilute hydrochloric acid. Elacestrant acts by inhibiting estrogen-mediated signaling pathways, thereby inducing degradation of the estrogen receptor and inhibiting proliferation of estrogen receptor-positive breast cancer cells both in vitro and in vivo .
While specific synthetic routes may vary, they generally utilize standard organic synthesis techniques such as chromatography for purification and characterization methods like NMR spectroscopy for verification .
Elacestrant exhibits potent biological activity as an anti-cancer agent. It has been shown to significantly inhibit cell proliferation in estrogen receptor-positive breast cancer cell lines, including those resistant to other treatments. The compound's ability to induce degradation of the estrogen receptor leads to decreased cell viability and tumor growth in various xenograft models . Furthermore, elacestrant has shown effectiveness against tumors harboring mutations in the estrogen receptor gene (ESR1), which are often associated with resistance to conventional therapies .
Elacestrant is primarily developed for the treatment of hormone receptor-positive breast cancer, particularly in cases where patients have developed resistance to other forms of endocrine therapy. Clinical trials have indicated its potential as a monotherapy or in combination with other agents for enhanced efficacy against advanced or metastatic breast cancer . Additionally, its oral bioavailability makes it a convenient option for outpatient treatment regimes.
Elacestrant interacts with various metabolic pathways and can influence the pharmacokinetics of co-administered drugs. It is primarily metabolized by cytochrome P450 3A4, with minor contributions from CYP2A6 and CYP2C9. This metabolism can lead to significant drug-drug interactions when combined with strong CYP3A4 inhibitors or inducers. Studies have shown that co-administration with P-glycoprotein substrates can increase plasma concentrations of these drugs, necessitating careful dosage adjustments .
Elacestrant shares similarities with other selective estrogen receptor degraders and modulators but possesses unique characteristics that distinguish it from its counterparts:
Compound Name | Type | Unique Features |
---|---|---|
Fulvestrant | Selective Estrogen Receptor Degrader | Administered via injection; less oral bioavailability |
Tamoxifen | Selective Estrogen Receptor Modulator | Acts as an antagonist in breast tissue but an agonist in others |
Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; less efficacy against breast cancer |
Giredestrant | Selective Estrogen Receptor Degrader | Newer agent; still under investigation |
Elacestrant's oral bioavailability and its ability to effectively target resistant forms of breast cancer set it apart from these similar compounds, making it a promising candidate for future therapeutic strategies against hormone-dependent malignancies .
The synthetic route development for elacestrant dihydrochloride involves a sophisticated multi-step approach that centers on constructing the tetrahydronaphthalene core structure with precise stereochemical control [8]. The synthesis begins with demethylation of a key precursor compound designated as ELAC-1 using 48% hydrobromic acid at 120°C, resulting in the formation of the intermediate ELAC-2 [8]. This initial transformation establishes the phenolic hydroxyl group essential for the selective estrogen receptor degrader activity of the final compound [8].
The complete synthesis pathway involves multiple carbon-carbon bond formation reactions that require careful orchestration of protecting group strategies and selective transformations [1]. Research has demonstrated that the synthetic route can be optimized through the implementation of convergent synthetic strategies, where key fragments are prepared independently and subsequently coupled under controlled conditions [19]. The development of this multi-step route has benefited from extensive structure-activity relationship studies that have identified the critical structural elements necessary for biological activity [40].
The stereochemical control in the synthesis is achieved through enantioselective catalytic processes, particularly in the formation of the chiral center at the 6-position of the tetrahydronaphthalene ring system [15]. This stereochemical requirement has driven the development of specialized synthetic methodologies that can deliver the desired (6R)-configuration with high enantiomeric excess [15]. The synthetic route has been successfully scaled to multigram quantities while maintaining the required stereochemical purity [19].
Process optimization studies have focused on improving the overall yield and reducing the number of synthetic steps [19]. The implementation of telescoped reactions, where multiple transformations are performed in sequence without isolation of intermediates, has proven effective in improving process efficiency [19]. These optimization efforts have resulted in significant improvements in both material throughput and cost-effectiveness of the synthetic process [19].
The characterization of critical intermediates in the elacestrant dihydrochloride synthesis requires comprehensive analytical approaches to ensure structural integrity and purity [2] [4]. Key intermediates undergo extensive characterization using X-ray powder diffraction, nuclear magnetic resonance spectroscopy, differential scanning calorimetry, and thermogravimetric analysis [2] [4]. These analytical techniques provide essential information about the solid-state properties and thermal behavior of the intermediates [2] [4].
The intermediate compounds exhibit distinct physicochemical properties that must be carefully monitored throughout the synthetic sequence [5]. Crystalline characterization reveals that intermediate compounds can exist in multiple polymorphic forms, each with unique diffraction patterns and thermal properties [28] [29]. The identification of these polymorphic forms is critical for process control and ensuring consistent product quality [28] [29].
Spectroscopic characterization of intermediates provides detailed structural confirmation and purity assessment [2]. High-performance liquid chromatography analysis is employed to quantify impurity levels and monitor the progress of synthetic transformations [2]. The critical intermediates must meet stringent purity specifications, typically requiring greater than 98% purity for advancement to subsequent synthetic steps [19].
Thermal analysis of key intermediates reveals important stability information that guides storage and handling protocols [4] [5]. Differential scanning calorimetry studies demonstrate that many intermediates undergo endothermic-exothermic transitions at specific temperature ranges, indicating potential form conversions or degradation pathways [29]. This thermal behavior information is essential for establishing appropriate processing conditions and storage requirements [29].
The characterization data for critical intermediates is systematically documented to support regulatory submissions and manufacturing quality control [2] [5]. This comprehensive characterization ensures that each intermediate meets the required specifications for identity, purity, and stability before proceeding to subsequent synthetic steps [2] [5].
The synthesis of elacestrant dihydrochloride employs sophisticated catalytic systems for critical carbon-carbon and carbon-heteroatom bond formation reactions [15] [19]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, play a central role in assembling the complex molecular architecture [19]. These reactions utilize palladium catalysts supported on hydrotalcite-based materials that demonstrate exceptional activity and selectivity [19].
The development of the catalytic system for elacestrant synthesis has focused on achieving high efficiency with minimal palladium residues in the final product [19]. Research has demonstrated that palladium concentrations can be reduced to less than 10 parts per million in the final intermediate, meeting pharmaceutical industry requirements for metal content [19]. The catalyst system exhibits remarkable recyclability, maintaining activity through more than 10 reaction cycles without significant degradation [19].
Enantioselective catalytic processes are employed for establishing the critical chiral center in the elacestrant structure [15]. These reactions utilize iridium-based catalysts that facilitate enantioselective benzylation reactions with exceptional stereochemical control [15]. The catalytic system operates through a unique mechanism where decarboxylation occurs after the stereoselective carbon-carbon bond formation step, enabling broad functional group compatibility [15].
The optimization of catalytic conditions has involved systematic evaluation of various parameters including temperature, solvent systems, and base additives [19]. Studies have demonstrated that potassium hydroxide provides optimal results as the base component, while temperatures of 90°C yield maximum product formation [19]. The reaction proceeds efficiently in aqueous media, contributing to the environmental sustainability of the process [19].
Advanced catalytic methodologies have been developed for specific transformations within the synthetic sequence [18] [21]. These include catalytic carbon-carbon bond cleavage reactions and specialized carbon-silicon bond formation processes that enable selective functionalization of aromatic systems [18]. The implementation of these catalytic systems has significantly improved the efficiency and selectivity of the overall synthetic route [18] [21].
Catalytic System | Metal Loading | Yield | Selectivity | Reference |
---|---|---|---|---|
Hydrotalcite/Palladium | 0.1 mol% | 96% | >99% | [19] |
Iridium-Phosphinooxazoline | 0.1-1.0 mol% | 85-95% | 97-99% ee | [15] |
Palladium-DPPBA | 2-5 mol% | 83-91% | 83-91% ee | [15] |
The purification of elacestrant dihydrochloride to pharmaceutical-grade standards requires sophisticated methodologies that address both chemical purity and polymorphic form control [2] [4] [28]. The final purification process involves multiple techniques including recrystallization, chromatographic separation, and solid-state manipulation to achieve the required specifications [2] [28].
Crystallization strategies have been developed to control the polymorphic form of elacestrant dihydrochloride [28] [29]. Extensive polymorphism screening using 40 different solvent systems has identified seven distinct polymorphic patterns designated as Forms A through G [4] [29]. Pattern A exhibits the highest thermal stability with a melting point of 225-226°C, making it the preferred form for pharmaceutical development [29].
The purification process employs various crystallization techniques including slow cooling, maturation, and controlled evaporation to optimize crystal quality [29]. Anti-solvent addition and polymer templating methods have been investigated to enhance nucleation control and crystal morphology [29]. These techniques enable the production of crystalline material with consistent particle size distribution and improved flow properties [29].
Chromatographic purification methods are utilized for removing process-related impurities and achieving the required chemical purity [2]. High-performance liquid chromatography analysis confirms that the purified material consistently achieves greater than 99% purity [19]. The chromatographic methods have been optimized to minimize product loss while effectively removing synthetic intermediates and catalyst residues [2] [19].
Solid-state characterization of purified material includes comprehensive analysis of polymorphic form, water content, and thermal stability [2] [4]. X-ray powder diffraction patterns are used to confirm the desired polymorphic form and detect any unwanted phase transitions [4] [5]. Thermogravimetric analysis provides information about water content and thermal decomposition behavior [4] [5].
The final pharmaceutical-grade material undergoes rigorous quality control testing to ensure compliance with regulatory standards [33] [34]. This includes verification of chemical identity, quantitative analysis of active pharmaceutical ingredient content, and comprehensive impurity profiling [33] [34]. The purified elacestrant dihydrochloride consistently meets specifications for pharmaceutical manufacturing, with confirmed purity levels exceeding 99% and polymorphic form consistency [19] [29].